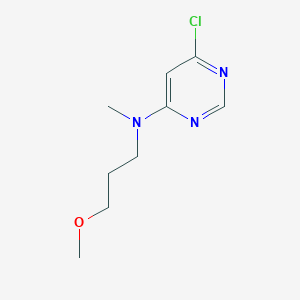
6-chloro-N-(3-methoxypropyl)-N-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(3-methoxypropyl)-N-methylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C8H12ClN3O It is characterized by a pyrimidine ring substituted with a chlorine atom at the 6-position, a methoxypropyl group at the N-position, and a methyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-methoxypropyl)-N-methylpyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with 3-methoxypropylamine and methylamine. The reaction is carried out in a solvent such as ethanol, and a base such as potassium carbonate is used to catalyze the reaction. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-methoxypropyl)-N-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
6-chloro-N-(3-methoxypropyl)-N-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-methoxypropyl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine: Similar structure but lacks the N-methyl group.
6-chloro-N-(3-methoxypropyl)pyrazin-2-amine: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine: Similar structure but with an additional methyl group at the 2-position.
Uniqueness
The uniqueness of 6-chloro-N-(3-methoxypropyl)-N-methylpyrimidin-4-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methoxypropyl and N-methyl groups can enhance its solubility and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H14ClN3O |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
6-chloro-N-(3-methoxypropyl)-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H14ClN3O/c1-13(4-3-5-14-2)9-6-8(10)11-7-12-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
CHKCBQQPHXKDSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCOC)C1=CC(=NC=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















